(+-)-Palmitoyl carnitine

描述

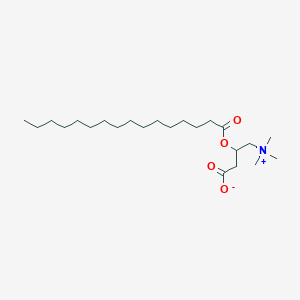

Structure

2D Structure

属性

IUPAC Name |

3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMRRQXKHMYMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895028 | |

| Record name | Palmitoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935-18-8 | |

| Record name | (±)-Palmitoyl carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1935-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001935188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL CARNITINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8K6DKA8V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Palmitoylcarnitine Biosynthesis and Metabolic Dynamics

Substrate Availability and Precursor Metabolism for Palmitoylcarnitine Synthesis

The biosynthesis of palmitoylcarnitine is fundamentally dependent on the availability of its two primary substrates: palmitoyl-CoA and L-carnitine. Palmitic acid, a 16-carbon saturated fatty acid, is the precursor to palmitoyl-CoA. wikipedia.org Once inside the cell, palmitic acid is "activated" in the cytoplasm by the addition of a coenzyme A (CoA) molecule, a reaction catalyzed by palmitoyl-coenzyme A synthetase. wikipedia.org This activation step forms palmitoyl-CoA, rendering the fatty acid metabolically active. wikipedia.org

L-carnitine, on the other hand, is primarily obtained from the diet, but can also be synthesized in the liver and kidneys from the amino acids lysine (B10760008) and methionine. wikipedia.orgphysiology.org It is then actively transported into other tissues. physiology.org The availability of both palmitoyl-CoA and L-carnitine directly influences the rate of palmitoylcarnitine synthesis.

Enzymatic Pathways of Palmitoylcarnitine Formation

The formation of palmitoylcarnitine is a critical step in the transport of long-chain fatty acids into the mitochondria, a process known as the carnitine shuttle. This shuttle system involves two key enzymes: carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2).

CPT1 is an integral protein of the outer mitochondrial membrane. oroboros.atnih.gov It catalyzes the transfer of the palmitoyl (B13399708) group from palmitoyl-CoA to L-carnitine, forming palmitoylcarnitine and releasing coenzyme A. wikipedia.orgwikipedia.org This reaction is the rate-limiting step in long-chain fatty acid oxidation. wikipedia.orgnih.gov

The activity of CPT1 is subject to allosteric regulation. A key inhibitor of CPT1 is malonyl-CoA, the first committed intermediate in fatty acid synthesis. wikipedia.orghmdb.ca When cellular energy levels are high and fatty acid synthesis is active, the concentration of malonyl-CoA increases, inhibiting CPT1 and thus preventing fatty acid entry into the mitochondria for oxidation. wikipedia.org Conversely, during periods of low energy and high fatty acid availability, malonyl-CoA levels decrease, relieving the inhibition of CPT1 and promoting fatty acid oxidation. wikipedia.org In some organisms, like Drosophila, the splicing of CPT1 mRNA is regulated by nutrient availability, leading to isoforms with different activity levels. nih.gov

Once formed, palmitoylcarnitine is transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT). wikipedia.orgwikipedia.org On the matrix side of the inner mitochondrial membrane, CPT2, a peripheral membrane protein, catalyzes the reverse reaction. nih.govtaylorandfrancis.com It transfers the palmitoyl group from palmitoylcarnitine back to coenzyme A, regenerating palmitoyl-CoA and releasing free L-carnitine. wikipedia.orgtaylorandfrancis.com The newly formed palmitoyl-CoA is now available for β-oxidation within the mitochondrial matrix. taylorandfrancis.com The released L-carnitine is transported back to the intermembrane space by CACT in exchange for another molecule of acylcarnitine. wikipedia.org

Palmitoylcarnitine Turnover and Degradation Pathways

Palmitoylcarnitine is a transient metabolic intermediate. nih.gov Its primary fate is its conversion back to palmitoyl-CoA by CPT2 within the mitochondrial matrix, where it enters the β-oxidation pathway. wikipedia.org The complete β-oxidation of one molecule of palmitoyl-CoA yields eight molecules of acetyl-CoA, seven molecules of NADH, and seven molecules of FADH2. wikipedia.org The acetyl-CoA can then enter the citric acid cycle for further energy production. wikipedia.org

Under certain physiological or pathological conditions, acylcarnitines, including palmitoylcarnitine, can accumulate. nih.gov This accumulation can reflect a mismatch between the rate of fatty acid entry into the mitochondria and the rate of their oxidation. nih.gov

Isotopic Tracing Methodologies for Palmitoylcarnitine Flux Analysis

Isotopic tracing is a powerful technique used to study the dynamics of metabolic pathways, including the flux of metabolites like palmitoylcarnitine. nih.govmedchemexpress.com This methodology involves the use of stable isotopes, such as carbon-13 (¹³C), to label precursor molecules. medchemexpress.comnih.gov

For instance, by providing cells or organisms with ¹³C-labeled palmitic acid ([¹³C]palmitic acid), researchers can trace the incorporation of the labeled carbon atoms into palmitoylcarnitine. nih.gov The enrichment of ¹³C in palmitoylcarnitine can then be measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This allows for the quantification of the rate of palmitoylcarnitine synthesis and turnover, providing insights into the flux through the carnitine shuttle and fatty acid oxidation pathways under different physiological conditions. nih.gov High-precision isotopic analysis using LC/ESI-itMS2 has been shown to be a sensitive method for measuring [¹³C]palmitoylcarnitine enrichment, enabling the detection of small but significant differences in metabolic flux. nih.gov

| Parameter | Description | Relevance to Palmitoylcarnitine Flux |

| Tracer | A stable isotope-labeled molecule, such as [¹³C₁₆]palmitic acid. medchemexpress.com | Serves as the labeled precursor for tracing the metabolic fate of palmitate into palmitoylcarnitine. |

| Enrichment | The proportion of the labeled isotope in a given metabolite pool. | The enrichment of ¹³C in palmitoylcarnitine reflects the contribution of the labeled precursor to its synthesis. |

| Flux | The rate of flow of metabolites through a metabolic pathway. | The rate of appearance of labeled palmitoylcarnitine provides a measure of the flux through the CPT1 reaction. |

| Analytical Technique | Methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to measure isotopic enrichment. nih.gov | Enables the separation and quantification of labeled and unlabeled palmitoylcarnitine. |

Table 1: Key Parameters in Isotopic Tracing of Palmitoylcarnitine

Cellular and Subcellular Localization of Palmitoylcarnitine

Carnitine-Acylcarnitine Translocase (CACT) Function

The primary transporter responsible for the movement of palmitoylcarnitine across the inner mitochondrial membrane is the carnitine-acylcarnitine translocase (CACT) , also known as solute carrier family 25 member 20 (SLC25A20). wikipedia.org CACT functions as an antiporter, mediating the exchange of one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the mitochondrial matrix. wikipedia.org This ensures a continuous supply of carnitine in the intermembrane space for the CPT1 reaction and the delivery of acylcarnitines to the matrix for β-oxidation. The crucial role of CACT is underscored by the severe metabolic disorders that arise from its deficiency. wikipedia.org

Other Relevant Transporters

While CACT is the main player in mitochondrial transport, other transporters and systems are involved in the broader cellular distribution of palmitoylcarnitine.

Plasma Membrane Transport: The precise mechanisms for palmitoylcarnitine transport across the plasma membrane are not as well defined as the mitochondrial transport system. However, studies have shown that acylcarnitines, including palmitoylcarnitine, can modulate the function of efflux transporters such as P-glycoprotein (P-gp) . nih.gov This suggests a potential route for the export of palmitoylcarnitine from the cell. The organic cation/carnitine transporter 2 (OCTN2), responsible for the cellular uptake of free carnitine, is not known to directly transport long-chain acylcarnitines like palmitoylcarnitine. nih.gov

Microsomal Transport: There is evidence for the presence of a carnitine palmitoyltransferase system in the endoplasmic reticulum (microsomes) . nih.govnih.gov This suggests that palmitoylcarnitine may also be transported into the lumen of the endoplasmic reticulum. This transport appears to be mediated by a protein that is immunologically related to the mitochondrial CPT1 but may have distinct properties. nih.gov The functional significance of this microsomal transport is still under investigation but may be related to lipid synthesis and signaling pathways within the ER. nih.govfrontiersin.org

Potential Efflux from Mitochondria: Some evidence suggests that under certain conditions where β-oxidation is impaired, CPT2 and CACT may operate in reverse, leading to the efflux of acylcarnitines, including palmitoylcarnitine, from the mitochondrial matrix to the cytosol. nih.gov This could contribute to the pool of cytosolic and subsequently extracellular acylcarnitines.

Molecular Mechanisms of Palmitoylcarnitine Action

Interaction with Mitochondrial Enzymes and Complexes

The primary role of palmitoylcarnitine is intrinsically linked to its interactions within the mitochondria. The journey of its fatty acid component, palmitic acid, into the mitochondrial matrix is facilitated by a series of enzymatic and transport steps. Initially, palmitic acid is converted to palmitoyl-CoA in the cytoplasm. wikipedia.org Palmitoyl-CoA then crosses the outer mitochondrial membrane and is converted to palmitoylcarnitine by the enzyme Carnitine O-palmitoyltransferase I (CPT1), which is located on the outer membrane. wikipedia.orgoroboros.attaylorandfrancis.comresearchgate.net

This newly formed palmitoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). wikipedia.orgtaylorandfrancis.comwikipedia.org Once inside the matrix, Carnitine O-palmitoyltransferase II (CPTII), an enzyme bound to the inner membrane, reverses the process, converting palmitoylcarnitine back into palmitoyl-CoA and freeing carnitine. wikipedia.orghmdb.cataylorandfrancis.com The regenerated palmitoyl-CoA is then available for β-oxidation.

Beyond the carnitine shuttle system, palmitoylcarnitine interacts with other critical mitochondrial components. It has been shown to interact with the adenine (B156593) nucleotide translocase (ANT), a key protein responsible for the exchange of ADP and ATP across the inner mitochondrial membrane. nih.govnih.gov Furthermore, the accumulation of palmitoylcarnitine can have profound effects on mitochondrial integrity. At high concentrations, it is known to induce the opening of the mitochondrial permeability transition pore (mPTP), a large, non-specific channel in the inner membrane. nii.ac.jpnih.gov This can lead to mitochondrial swelling, depolarization of the mitochondrial membrane, and the release of pro-apoptotic factors like cytochrome c. nii.ac.jpnih.govnih.govelsevierpure.com Interestingly, this induction of the mPTP can occur through a cyclosporine A-independent pathway. mdpi.com The effect of palmitoylcarnitine on the mitochondrial membrane potential is concentration-dependent; lower concentrations may cause a slight hyperpolarization, whereas higher concentrations lead to significant depolarization. nii.ac.jpnih.gov

| Mitochondrial Component | Interaction Type | Function/Effect | References |

|---|---|---|---|

| Carnitine O-palmitoyltransferase I (CPT1) | Substrate Formation | Converts palmitoyl-CoA to palmitoylcarnitine on the outer mitochondrial membrane. | wikipedia.orgoroboros.attaylorandfrancis.com |

| Carnitine-Acylcarnitine Translocase (CACT) | Transport | Transports palmitoylcarnitine across the inner mitochondrial membrane. | wikipedia.orgtaylorandfrancis.comwikipedia.org |

| Carnitine O-palmitoyltransferase II (CPTII) | Substrate Conversion | Converts palmitoylcarnitine back to palmitoyl-CoA in the mitochondrial matrix. | wikipedia.orghmdb.cataylorandfrancis.com |

| Adenine Nucleotide Translocase (ANT) | Interaction | Interacts with the ADP/ATP carrier protein. | nih.govnih.gov |

| Mitochondrial Permeability Transition Pore (mPTP) | Induction | High concentrations induce pore opening, leading to mitochondrial swelling and depolarization. | nii.ac.jpnih.govnih.gov |

Modulation of Enzyme Activities by Palmitoylcarnitine

Palmitoylcarnitine acts as a modulator for a variety of enzymes, influencing their activity levels and impacting downstream cellular processes. A significant target is Protein Kinase C (PKC), a family of enzymes involved in signal transduction. Palmitoylcarnitine has been shown to inhibit the basal activity of PKC while paradoxically enhancing its activation in the presence of phorbol (B1677699) esters. hmdb.caaacrjournals.org It also decreases the autophosphorylation of the PKCβII isoform. nih.gov

In the context of pantothenate metabolism, palmitoylcarnitine is a potent activator of the human mitochondrial pantothenate kinase 2 (PanK2). pnas.org It functions by competitively antagonizing the inhibitory effects of acetyl-CoA on the enzyme. pnas.org

Recent studies have also implicated palmitoylcarnitine in neurodegenerative processes through its effect on tau protein. By inducing calcium overload in neuronal cells, palmitoylcarnitine can lead to the activation of tau kinases, including Glycogen Synthase Kinase 3 beta (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5)/p25. nih.govplos.orgnih.gov This activation results in the hyperphosphorylation of tau, a hallmark of Alzheimer's disease. nih.govnih.gov Additionally, research in lung development has shown that palmitoylcarnitine can inhibit the expression of Sterile Alpha Motif Domain and Histidine-Aspartate Domain-Containing Protein 1 (Samhd1). nih.gov

| Enzyme | Effect of Palmitoylcarnitine | Mechanism/Context | References |

|---|---|---|---|

| Protein Kinase C (PKC) | Inhibition of basal activity; Enhancement of phorbol ester-induced activation. | Acts as a lipophilic modulator. | hmdb.caaacrjournals.orgnih.gov |

| Pantothenate Kinase 2 (PanK2) | Activation | Competitively antagonizes acetyl-CoA inhibition. | pnas.org |

| Glycogen Synthase Kinase 3 beta (GSK-3β) | Activation (Indirect) | Mediated by palmitoylcarnitine-induced calcium overload in neuronal cells. | nih.govplos.orgnih.gov |

| Cyclin-Dependent Kinase 5 (CDK5) | Activation (Indirect) | Mediated by palmitoylcarnitine-induced calcium overload in neuronal cells. | nih.govplos.orgnih.gov |

| Sterile Alpha Motif Domain and Histidine-Aspartate Domain-Containing Protein 1 (Samhd1) | Inhibition of Expression | Observed in the context of lung development. | nih.gov |

Palmitoylcarnitine as a Signaling Molecule

Emerging evidence points to palmitoylcarnitine's function as a signaling molecule, participating in complex cellular communication networks through protein modification events and receptor interactions.

Protein acylation, such as palmitoylation, is a post-translational modification where a fatty acid is attached to a protein, affecting its localization, stability, and function. nih.gov Research has indicated that the levels of long-chain acylcarnitines, particularly palmitoylcarnitine, are related to the palmitoylation levels of certain proteins. taylorandfrancis.com However, the direct role of palmitoylcarnitine as a donor of the palmitoyl (B13399708) group for protein acylation is not firmly established, as this role is typically attributed to palmitoyl-CoA. youtube.com In one specific study, while palmitoylcarnitine was found to bind to PKCβII via hydrophobic interactions, the direct acylation of the enzyme by the palmitate portion of palmitoylcarnitine was explicitly ruled out. nih.gov This suggests that while palmitoylcarnitine concentrations may influence the cellular environment and correlate with protein acylation status, it may not be a direct substrate for palmitoyltransferases.

Palmitoylcarnitine has been demonstrated to interact with and modulate specific receptor systems, thereby influencing signal transduction cascades. It affects the interaction between Protein Kinase C beta II (PKCβII) and its specific intracellular receptor, the Receptor for Activated C Kinase (RACK1), by decreasing the formation of the PKCβII/RACK1 complex. nih.gov

Furthermore, palmitoylcarnitine exhibits effects that suggest an interaction with calcium signaling pathways. It has been described as a putative endogenous ligand at Ca2+ channels, producing effects similar to the calcium channel agonist Bay K 8644 in myocytes. nih.gov In prostate cancer cell models, high levels of palmitoylcarnitine were found to induce a rapid influx of calcium, a response pattern also observed with dihydrotestosterone (B1667394) (DHT), suggesting a potential convergence on similar signaling pathways. nih.gov More directly, palmitoylcarnitine has been identified as a binding partner for Samhd1, an interaction that inhibits Samhd1 expression and promotes the proliferation of mesenchymal cells. nih.gov

| Receptor/System | Effect of Palmitoylcarnitine | Cellular Context | References |

|---|---|---|---|

| PKCβII/RACK1 Complex | Decreases complex formation. | Neuroblastoma cells | nih.gov |

| Calcium (Ca2+) Channels | Acts as a putative ligand, increasing ion influx. | Myocytes, Prostate cancer cells | nih.govnih.gov |

| Samhd1 | Binds to and inhibits expression. | Mesenchymal cells | nih.gov |

Palmitoylcarnitine S Role in Energy Metabolism

Regulation of Fatty Acid Oxidation Pathways

The entry of fatty acids into the mitochondria for oxidation is a tightly regulated process, with palmitoylcarnitine acting as a key intermediate. The regulation primarily occurs through a series of enzymatic steps known as the carnitine shuttle. researchgate.net

First, in the cytoplasm, palmitic acid is activated to palmitoyl-CoA. wikipedia.org This activated form is then converted to palmitoylcarnitine by the enzyme carnitine palmitoyltransferase I (CPT1) , located on the outer mitochondrial membrane. abcam.comwikipedia.org This step is the rate-limiting step for fatty acid oxidation and is a major point of regulation. wikipedia.org

The newly formed palmitoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) . wikipedia.orgmdpi.comwikipedia.org This transporter acts as an antiporter, exchanging one molecule of palmitoylcarnitine from the intermembrane space for one molecule of free carnitine from the matrix. wikipedia.org

Once inside the mitochondrial matrix, the enzyme carnitine palmitoyltransferase II (CPT2) , located on the inner side of the inner mitochondrial membrane, converts palmitoylcarnitine back to palmitoyl-CoA and releases free carnitine. researchgate.netmdpi.com This regenerated palmitoyl-CoA is now available to enter the β-oxidation pathway. taylorandfrancis.com CPT2 and CACT may form a complex within the inner mitochondrial membrane to facilitate the efficient channeling of acylcarnitines. nih.gov

A key regulator of this pathway is malonyl-CoA , an intermediate in fatty acid synthesis. wikipedia.orgnih.gov High levels of malonyl-CoA, typically present when glucose is abundant, inhibit CPT1. nih.govnih.gov This inhibition prevents fatty acids from entering the mitochondria for oxidation when the cell is in a state of energy surplus and is actively synthesizing fatty acids, thus preventing a futile cycle of simultaneous synthesis and degradation. youtube.com

| Enzyme/Transporter | Location | Function | Regulation |

| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Converts palmitoyl-CoA to palmitoylcarnitine. abcam.comwikipedia.org | Rate-limiting step; inhibited by malonyl-CoA. wikipedia.orgnih.gov |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports palmitoylcarnitine into the matrix in exchange for carnitine. wikipedia.orgmdpi.comwikipedia.org | Substrate availability. |

| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Converts palmitoylcarnitine back to palmitoyl-CoA. researchgate.netmdpi.com | Substrate availability. |

Impact on Mitochondrial Respiration and ATP Production

Once palmitoylcarnitine has delivered its palmitoyl (B13399708) group into the mitochondrial matrix as palmitoyl-CoA, it enters the β-oxidation spiral. In tissues with high energy demands, such as the heart, fatty acid β-oxidation can supply 50-70% of the energy required for ATP production. abcam.com

The complete β-oxidation of one molecule of palmitoyl-CoA involves seven cycles of four enzymatic reactions: dehydrogenation, hydration, dehydrogenation, and thiolytic cleavage. abcam.comwikipedia.org Each cycle shortens the fatty acyl chain by two carbons, generating one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA, until the final cycle produces two molecules of acetyl-CoA. abcam.comwikipedia.org

The products of β-oxidation directly fuel mitochondrial respiration:

NADH and FADH₂ donate their high-energy electrons to the electron transport chain (ETC). The flow of these electrons through the ETC complexes powers the pumping of protons, creating an electrochemical gradient that drives ATP synthase to produce ATP.

Acetyl-CoA enters the tricarboxylic acid (TCA) cycle, where it is further oxidized to generate more NADH, FADH₂, and one molecule of GTP (which is readily converted to ATP). wikipedia.org

The complete oxidation of a single molecule of palmitic acid yields a significant amount of energy. The process results in a net gain of 106 molecules of ATP, making fatty acids a highly efficient form of energy storage compared to carbohydrates. wikipedia.org Some sources calculate this yield to be as high as 129 ATP molecules. abcam.com The oxidation of palmitoylcarnitine has been shown to support high rates of mitochondrial respiration, particularly when stimulated by ADP, indicating its crucial role in energy production. researchgate.net However, factors within the mitochondria, such as the NADH/NAD⁺ ratio and competition for the respiratory chain, can influence the rate of β-oxidation. nih.gov

| Molecule | Source | ATP Yield (Approximate) |

| Palmitic Acid (C16) | Activation | -2 ATP |

| 7 NADH | β-oxidation | +17.5 ATP |

| 7 FADH₂ | β-oxidation | +10.5 ATP |

| 8 Acetyl-CoA | Enters TCA Cycle | +80 ATP |

| Total Net Yield | 106 ATP wikipedia.org |

Contribution to Substrate Utilization in Different Metabolic States

The body's reliance on palmitoylcarnitine and fatty acid oxidation for energy is highly dependent on the prevailing metabolic state, a concept known as metabolic flexibility. researchgate.net Key states that influence this are fasting and exercise.

During fasting , as blood glucose and insulin (B600854) levels fall, the body shifts from carbohydrate metabolism to fat metabolism to conserve glucose for the brain. Hormones that control lipolysis in adipose tissue become active, increasing the release of free fatty acids into the circulation. nih.govwikipedia.org This increased availability of fatty acids enhances their uptake by tissues like muscle and liver, leading to a higher rate of palmitoylcarnitine formation and subsequent β-oxidation. nih.gov Studies have shown that prolonged fasting increases the ability to oxidize lipids during exercise. mdpi.com

During exercise , substrate utilization is primarily dictated by intensity and duration. frontiersin.org

At low to moderate intensity , fatty acid oxidation is a major contributor to energy production. The demand for ATP is met by the steady transport of fatty acids into the mitochondria via the carnitine shuttle.

At high intensity , there is a well-documented shift away from fat oxidation toward carbohydrate metabolism. nih.govdntb.gov.ua This is partly because glucose can be oxidized more rapidly to meet the high ATP demand. frontiersin.org Recent research suggests that high-intensity exercise can impair mitochondrial fatty acid oxidation by reducing the sensitivity of CPT1 to L-carnitine, thereby limiting palmitoylcarnitine formation and subsequent fat oxidation. nih.govdntb.gov.ua

The accumulation of acylcarnitines, including palmitoylcarnitine, can be a marker of the balance between fatty acid delivery to the mitochondria and the capacity of the TCA cycle to fully oxidize them. nih.gov In some conditions, this can signify incomplete fatty acid oxidation. nih.gov

Interplay with Glucose and Amino Acid Metabolism

The metabolism of fats, glucose, and amino acids is intricately interconnected, with byproducts of one pathway often regulating another. The relationship between fatty acid and glucose metabolism is famously described by the glucose-fatty acid cycle , or Randle Cycle. nih.govwikipedia.orgresearchgate.net

This cycle describes how the increased oxidation of fatty acids, initiated by the transport of palmitoylcarnitine, leads to the inhibition of glucose metabolism. nih.gov When fatty acid β-oxidation is high, the resulting elevated mitochondrial levels of acetyl-CoA and NADH inhibit the pyruvate (B1213749) dehydrogenase (PDH) complex, the enzyme that converts pyruvate (from glycolysis) into acetyl-CoA. researchgate.net This reduces glucose oxidation. Furthermore, an increase in citrate, formed from acetyl-CoA in the TCA cycle, can inhibit phosphofructokinase, a key regulatory enzyme in glycolysis. researchgate.net Conversely, when glucose is abundant, its metabolism leads to the production of malonyl-CoA, which inhibits CPT1, thereby downregulating fatty acid entry into the mitochondria and promoting glucose utilization. nih.govwikipedia.orgresearchgate.net

Palmitoylcarnitine metabolism also interfaces with that of branched-chain amino acids (BCAAs) , such as leucine, isoleucine, and valine. The catabolism of BCAAs, which primarily occurs in skeletal muscle, produces intermediates that can enter the TCA cycle. mdpi.comyoutube.com Carnitine can stimulate the decarboxylation of BCAAs by facilitating the formation of their corresponding carnitine esters, which can then be further metabolized. nih.gov This suggests a coordinated regulation where carnitine availability can influence the oxidation of both fatty acids and certain amino acids, ensuring a flexible response to the cell's energy needs and substrate availability. researchgate.netnih.gov

Physiological Functions of Palmitoylcarnitine

Role in Cardiac Energy Metabolism

The heart relies heavily on fatty acid oxidation for its substantial energy requirements. Palmitoylcarnitine is central to this process, serving as the molecule that transports palmitate into the mitochondrial matrix for energy production. nih.govnih.gov The enzyme carnitine palmitoyltransferase I (CPT-I) converts palmitoyl-CoA to palmitoylcarnitine, which is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase. wikipedia.org

However, the concentration of palmitoylcarnitine in cardiac myocytes is tightly regulated, as excessive amounts can be detrimental. High concentrations of palmitoylcarnitine have been shown to depolarize the mitochondrial membrane potential, lead to the opening of the mitochondrial permeability transition pore (mPTP), and increase the generation of reactive oxygen species (ROS). nih.govnii.ac.jp This can contribute to cardiac lipotoxicity, a condition implicated in the pathogenesis of heart failure, particularly in the context of metabolic disorders like obesity and diabetes mellitus. nii.ac.jp

Conversely, lower physiological concentrations of palmitoylcarnitine can cause a slight hyperpolarization of the mitochondrial membrane potential, which is a normal part of its function in energy metabolism. nih.gov The sensitivity of cardiac CPT-I to its inhibitor, malonyl-CoA, is a key regulatory point for fatty acid oxidation in the heart. nih.gov During conditions such as ischemia, the sensitivity of CPT-I to malonyl-CoA can be reduced, potentially leading to an increased synthesis of palmitoylcarnitine. ahajournals.org

Table 1: Effects of Palmitoylcarnitine on Cardiac Mitochondrial Function

| Concentration | Effect on Mitochondrial Membrane Potential (Δψm) | Effect on Mitochondrial Permeability Transition Pore (mPTP) | Effect on Reactive Oxygen Species (ROS) Generation |

|---|---|---|---|

| Low (1-5 µM) | Slight hyperpolarization | No opening | No significant increase |

| High (10 µM) | Depolarization | Opening | Increased |

Data sourced from studies on rat ventricular myocytes. nih.gov

Contribution to Skeletal Muscle Function

Skeletal muscle utilizes fatty acids as a significant fuel source, particularly during prolonged exercise and fasting. The transport of these fatty acids into the mitochondria is dependent on the carnitine shuttle, with palmitoylcarnitine being a key intermediate. Increasing the total carnitine content in skeletal muscle has been demonstrated to enhance fatty acid oxidation, increase energy expenditure, and prevent body fat accumulation. nih.gov

The activity of carnitine palmitoyltransferase 1 (CPT1) is the rate-limiting step in this process. nih.gov A deficiency in the related enzyme, carnitine palmitoyltransferase 2 (CPT2), impairs mitochondrial long-chain fatty acid oxidation and can lead to myopathy. nih.gov This impairment results in reduced contractile force, particularly in oxidative muscle fibers. The underlying mechanisms for this dysfunction include disruption of myofibril structure and altered calcium homeostasis. nih.gov Specifically, the accumulation of long-chain acylcarnitines, such as palmitoylcarnitine, has been shown to inhibit calcium uptake by the sarcoplasmic reticulum, which is crucial for muscle contraction and relaxation. nih.gov

Table 2: Impact of Altered Palmitoylcarnitine Metabolism on Skeletal Muscle

| Condition | Key Findings | Reference |

|---|---|---|

| Increased Muscle Carnitine | Increased energy expenditure, modulation of fuel metabolism gene networks, prevention of body fat accumulation. | nih.gov |

| CPT2 Deficiency | Reduced contractile force, disrupted myofibril structure, impaired calcium homeostasis due to acylcarnitine accumulation. | nih.gov |

Involvement in Hepatic Metabolic Homeostasis

The liver plays a central role in fatty acid metabolism, including the synthesis, oxidation, and distribution of lipids. The entry of long-chain fatty acids into hepatic mitochondria for β-oxidation is controlled by CPT-I. plos.org The activity of hepatic CPT-I is a critical regulatory point and its impairment is a key event in the development of hepatic steatosis (fatty liver). plos.org

Alterations in the levels of carnitine and its acyl-esters, including palmitoylcarnitine, are observed in conditions of abnormal lipid metabolism and high lipid loads. For instance, in non-alcoholic steatohepatitis (NASH) models, a decrease in CPT-I activity has been noted. plos.org Conversely, studies have shown that exercise can improve the handling of acylcarnitines in the liver, reducing their circulating levels and enhancing mitochondrial respiration. nih.gov This suggests that physical activity can promote adaptations in the liver that improve fatty acid metabolism, in part by influencing the pathways involving palmitoylcarnitine. nih.gov

Function in Adipose Tissue Metabolism

Adipose tissue is the primary site for the storage of excess energy in the form of triglycerides. During periods of energy demand, these triglycerides are broken down into fatty acids and glycerol (B35011) through a process called lipolysis. youtube.com These fatty acids are then released into the circulation to be used by other tissues for energy.

While the direct role of palmitoylcarnitine within adipose tissue is less pronounced than in highly oxidative tissues like the heart and skeletal muscle, the underlying processes of fatty acid activation and potential for mitochondrial oxidation are present. The fatty acids released from adipose tissue are transported to other tissues where they are converted to their respective acyl-CoAs and subsequently to acylcarnitines, like palmitoylcarnitine, for energy production. The regulation of lipolysis in adipose tissue by hormones such as insulin (B600854) and glucagon (B607659) indirectly influences the availability of palmitate for conversion to palmitoylcarnitine in other tissues. youtube.com

Influence on Pancreatic Islet Function

The function of pancreatic β-cells, which are responsible for insulin secretion, is influenced by lipid metabolism. Palmitoylcarnitine has been shown to amplify glucose-stimulated insulin secretion from pancreatic islets. nih.gov However, it is not considered an effective direct fuel source for the islets. nih.gov

The mechanism by which palmitoylcarnitine potentiates insulin secretion appears to be independent of the release of calcium from the endoplasmic reticulum, a common pathway for many insulin secretagogues. nih.gov Instead, the effects of long-chain fatty acids on insulin secretion are partly mediated by the G protein-coupled receptor FFAR1 (also known as GPR40), which is highly expressed in β-cells. nih.gov The accumulation of long-chain acylcarnitines within islets, potentially due to incomplete fatty acid oxidation, has been linked to impaired β-cell function and is observed in the progression of type 2 diabetes. nih.gov

Table 3: Palmitoylcarnitine's Influence on Pancreatic Islet Secretion

| Parameter | Observation | Mechanism |

|---|---|---|

| Insulin Secretion | Amplifies glucose-stimulated insulin secretion. | Appears independent of endoplasmic reticulum calcium release; may involve FFAR1 signaling. |

| Fuel Source | Not an effective direct fuel for islets. | Incomplete mitochondrial utilization. |

Data derived from in vitro studies on pancreatic islets. nih.govnih.gov

Neurobiological Implications of Palmitoylcarnitine

Emerging research has begun to shed light on the role of palmitoylcarnitine in the central nervous system. Studies have indicated that elevated levels of palmitoylcarnitine may have significant neurobiological consequences. For instance, research has linked age-related increases in serum palmitoylcarnitine to tau hyperphosphorylation and mitochondrial dysfunction in neuronal cells, which are key pathological features of Alzheimer's disease. nih.gov

The proposed mechanism involves palmitoylcarnitine-induced mitochondrial dysfunction leading to calcium overload, which in turn activates kinases that promote the hyperphosphorylation of the tau protein. nih.gov Furthermore, palmitoylcarnitine has been observed to interact with protein kinase C (PKC), a key enzyme involved in cellular signaling and differentiation. nih.gov In neuroblastoma cells, palmitoylcarnitine was found to inhibit PKC activity, which was associated with the promotion of cell differentiation and inhibition of proliferation. nih.gov These findings suggest that palmitoylcarnitine may act as a modulator of neuronal cell processes and could be implicated in the pathophysiology of neurodegenerative diseases.

Palmitoylcarnitine in Pathophysiological States Mechanism Focused

Association with Insulin (B600854) Resistance and Type 2 Diabetes Mellitus Pathogenesis

Elevated levels of palmitoylcarnitine are strongly associated with insulin resistance and the development of type 2 diabetes mellitus (T2DM). The accumulation of long-chain acylcarnitines like palmitoylcarnitine is considered a marker of mitochondrial overload and incomplete fatty acid oxidation. frontiersin.orgnih.gov

Mechanistically, high concentrations of palmitoylcarnitine can directly impair insulin signaling pathways. Studies in mice have demonstrated that both acute and long-term administration of palmitoylcarnitine induces muscle-specific insulin resistance. mdpi.com This is achieved by inhibiting the phosphorylation of Akt (also known as protein kinase B), a key downstream effector of the insulin receptor. mdpi.com The impaired Akt phosphorylation leads to reduced glucose uptake in muscle cells, contributing to elevated blood glucose levels. mdpi.com In the fed state, the inability of insulin to suppress the production of long-chain acylcarnitines like palmitoylcarnitine disrupts normal glucose metabolism. mdpi.com

Furthermore, the accumulation of acylcarnitines is implicated in the development of insulin resistance by creating a state of metabolic inflexibility, where cells are unable to efficiently switch between glucose and fatty acid oxidation for energy. wjgnet.com This metabolic rigidity, driven by an overabundance of fatty acid-derived metabolites, is a hallmark of insulin-resistant states. The reduction of acylcarnitine content has been shown to improve insulin sensitivity and glucose tolerance in animal models. mdpi.com

| Research Finding | Organism/Cell Model | Key Outcome | Reference |

| Acute and long-term administration of palmitoylcarnitine induces muscle-specific insulin resistance. | Mice | Impaired Akt phosphorylation and decreased glucose uptake in muscles. | mdpi.com |

| Elevated plasma acylcarnitines are associated with insulin resistance. | Humans | Acylcarnitines serve as a warning sign for the development of T2DM. | nih.gov |

| Reduction of acylcarnitine content improves glucose tolerance. | Mice | Suggests a therapeutic strategy for improving insulin sensitivity. | mdpi.com |

| Loss of carnitine palmitoyltransferase 2 (CPT2) in muscle leads to high long-chain acylcarnitine accumulation but protects against diet-induced insulin resistance. | Mice | Challenges the direct causative role of acylcarnitine accumulation in insulin resistance under specific genetic modifications. | consensus.app |

Role in Lipotoxicity and Cellular Dysfunction

Lipotoxicity refers to the cellular damage caused by the accumulation of lipid intermediates in non-adipose tissues. mdpi.comnih.gov Palmitoylcarnitine is a key mediator of lipotoxicity, contributing to cellular dysfunction and apoptosis. When the capacity of mitochondria to oxidize fatty acids is exceeded, palmitoylcarnitine and other acyl-CoAs accumulate in the cytoplasm and other cellular compartments.

This accumulation can lead to several detrimental effects. In cervical cancer cells, palmitoylcarnitine treatment induced morphological changes, reduced cell proliferation and migration, and triggered apoptosis. wikipedia.org These effects were linked to increased oxidative stress, calcium overload, and lipid droplet accumulation, culminating in mitochondrial dysfunction. wikipedia.org The cytotoxic effects of palmitoylcarnitine can be reversed by treatment with antioxidants like N-acetyl cysteine (NAC), highlighting the role of oxidative stress in its mechanism of toxicity. wikipedia.org

In cardiomyocytes, elevated levels of palmitoylcarnitine are associated with cellular injury, particularly following ischemia. nih.gov It can increase the production of reactive oxygen species (ROS) and affect ion channel function, leading to cellular stress and apoptosis. nih.gov

| Cell Type | Effect of Palmitoylcarnitine | Mechanism | Reference |

| Cervical Cancer Cells (SiHa, HeLa) | Reduced cell survival, increased apoptosis | Increased oxidative stress, calcium overload, mitochondrial dysfunction | wikipedia.org |

| Colorectal Adenocarcinoma Cells (HT29) | Decreased cell survival | Depletion of glutathione (B108866), increased H2O2 production | researchgate.net |

| Cardiomyocytes | Cellular injury, apoptosis | Increased ROS production, effects on Na/K-ATPase | nih.gov |

Contribution to Cardiovascular Metabolic Dysregulation

The heart relies heavily on fatty acid oxidation for its high energy demands. However, dysregulation of this process, marked by the accumulation of long-chain acylcarnitines like palmitoylcarnitine, is implicated in cardiovascular diseases. nih.govnih.gov Elevated levels of palmitoylcarnitine have been associated with heart failure and cardiovascular mortality. nih.gov

During cardiac ischemia, the accumulation of long-chain acylcarnitines, including palmitoylcarnitine, is a known phenomenon. nih.gov This buildup can lead to a decrease in high-energy phosphates like adenosine (B11128) triphosphate (ATP) and creatine (B1669601) phosphate, and an increase in adenosine monophosphate (AMP), resulting in mechanical dysfunction of the heart. nih.gov Furthermore, palmitoylcarnitine can increase the levels of free fatty acids within the myocardium, contributing to cellular damage. nih.gov

Excess long-chain acylcarnitines can also induce electrophysiological alterations by modulating calcium and potassium channels, which can contribute to cardiac arrhythmias. wjgnet.com Studies in rat ventricular myocytes have shown that high concentrations of palmitoylcarnitine can depolarize the mitochondrial membrane potential and open the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction and increased ROS generation. nih.gov

| Pathological Condition | Role of Palmitoylcarnitine | Mechanistic Insight | Reference |

| Heart Failure | Associated with increased risk | Accumulation leads to mitochondrial dysfunction and reduced cardiac function. | nih.gov |

| Cardiac Ischemia | Accumulates in the myocardium | Decreases high-energy phosphates, increases free fatty acids, leading to mechanical dysfunction. | nih.gov |

| Cardiac Arrhythmias | Contributes to electrophysiological instability | Modulates calcium and potassium channels. | wjgnet.com |

| Ischemic Heart Disease | Increased synthesis during ischemia | Decreased sensitivity of carnitine palmitoyltransferase I to inhibition by malonyl-CoA. |

Involvement in Hepatic Steatosis and Non-Alcoholic Fatty Liver Disease Mechanisms

Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver (hepatic steatosis) in the absence of excessive alcohol consumption. The pathogenesis of NAFLD is complex, but mitochondrial dysfunction and impaired fatty acid oxidation play a central role. nih.gov

In the liver, the accumulation of lipids can lead to lipotoxicity, causing hepatocyte injury. mdpi.com Carnitine and its esters are crucial for hepatic lipid metabolism. Dysfunction of carnitine palmitoyltransferase II (CPT-II), an enzyme essential for the mitochondrial import and oxidation of long-chain fatty acids, has been identified as a potential mechanism in NAFLD. nih.gov Reduced CPT-II activity can lead to the accumulation of long-chain acylcarnitines, including palmitoylcarnitine, within hepatocytes. nih.gov This accumulation contributes to the progression of simple steatosis to more severe forms of NAFLD, such as non-alcoholic steatohepatitis (NASH).

Studies have shown that carnitine supplementation can prevent free fatty acid-induced lipotoxicity in liver cells by increasing mitochondrial β-oxidation and reducing intracellular oxidative stress. This suggests that restoring the balance of carnitine metabolism can be protective against the development and progression of NAFLD.

| Condition | Role of Palmitoylcarnitine Accumulation | Key Mechanism | Reference |

| Hepatic Steatosis | Contributes to fat accumulation | Impaired fatty acid oxidation due to mitochondrial dysfunction. | frontiersin.org |

| NAFLD | Implicated in disease progression | Dysfunction of CPT-II leads to acylcarnitine buildup and hepatocyte injury. | nih.gov |

| Hepatic Lipotoxicity | Induces cellular damage | Increased intracellular lipid intermediates lead to oxidative stress and apoptosis. | mdpi.com |

Implications in Mitochondrial Disorders (Mechanistic Insights)

Mitochondrial disorders are a group of conditions caused by the dysfunction of mitochondria. Given palmitoylcarnitine's central role in mitochondrial fatty acid oxidation, its dynamics are often altered in these disorders.

In carnitine-acylcarnitine translocase deficiency (CACTD), a rare genetic disorder, the transport of long-chain acylcarnitines across the inner mitochondrial membrane is impaired. This leads to a toxic accumulation of long-chain acylcarnitines, such as palmitoylcarnitine, in the cytoplasm and a deficiency of free carnitine within the mitochondria. The accumulation of palmitoylcarnitine in this context has been shown to promote the proliferation of mesenchymal progenitor cells in the lungs, potentially contributing to the respiratory distress seen in patients with CACTD.

In neuronal cells, palmitoylcarnitine has been shown to induce mitochondrial dysfunction, characterized by increased mitochondrial fission and elevated intracellular calcium levels. This can lead to a cascade of events, including the activation of certain kinases that contribute to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. This suggests a link between dysregulated lipid metabolism, mitochondrial dysfunction, and neurodegenerative processes.

| Disorder/Cell Type | Impact of Palmitoylcarnitine | Mechanism | Reference |

| Carnitine-Acylcarnitine Translocase Deficiency (CACTD) | Accumulation in cytoplasm | Promotes proliferation of lung mesenchymal progenitor cells. | |

| Neuronal Cells | Induces mitochondrial dysfunction | Increases mitochondrial fission and intracellular calcium, leading to tau hyperphosphorylation. | |

| Rat Ventricular Myocytes | Disrupts mitochondrial function | High concentrations depolarize mitochondrial membrane and open the mPTP. | nih.gov |

Palmitoylcarnitine Dynamics in Oxidative Stress Responses

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a common feature of many pathological states. Palmitoylcarnitine is intricately linked to oxidative stress responses.

The accumulation of palmitoylcarnitine, often a consequence of mitochondrial overload, can lead to increased ROS production. nih.gov In insulin-resistant human skeletal muscle, mitochondria exhibit higher rates of ROS production when metabolizing substrates like palmitoylcarnitine. Similarly, in cardiomyocytes, palmitoylcarnitine treatment has been shown to increase ROS production. nih.gov

The mechanism by which palmitoylcarnitine induces oxidative stress is multifaceted. It can promote the generation of ROS from the mitochondrial electron transport chain. nih.gov Furthermore, in some cell types, such as colorectal cancer cells, palmitoylcarnitine can deplete the levels of glutathione, a major intracellular antioxidant, thereby exacerbating oxidative stress. researchgate.net The lipotoxic effects of fatty acids like palmitate are often mediated through ROS generation, and palmitoylcarnitine, as a key metabolite, is a central player in this process.

| Cell/Tissue Type | Effect of Palmitoylcarnitine | Mechanism of Oxidative Stress | Reference |

| Insulin-Resistant Skeletal Muscle | Increased ROS production | Higher mitochondrial thermodynamic driving forces. | |

| Cardiomyocytes | Increased ROS production | Mitochondrial dysfunction. | nih.gov |

| Colorectal Cancer Cells | Increased H2O2 production | Depletion of glutathione. | researchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Contributes to ROS generation (via palmitic acid) | Activation of the Ca2+/PKCα/NOX4 pathway. |

Methodologies for Palmitoylcarnitine Research

Analytical Techniques for Palmitoylcarnitine Quantification

Accurate measurement of palmitoylcarnitine in biological samples is fundamental to understanding its association with metabolic pathways and various physiological and pathological states. Researchers employ several highly sensitive spectrometric techniques for this purpose.

Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of palmitoylcarnitine and other acylcarnitines. nih.govbevital.no This method offers high sensitivity and specificity, allowing for the detection of very low concentrations of the analyte in complex biological matrices like plasma, tissues, and cultured cells. nih.gov

A common approach involves liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.gov To enhance retention of highly polar compounds like acylcarnitines, techniques such as hydrophilic interaction chromatography (HILIC) are utilized. bevital.no For precise quantification, isotopic dilution is a standard practice, where stable isotope-labeled internal standards, such as d3-palmitoylcarnitine, are added to the sample. bevital.no This allows for the accurate measurement of endogenous palmitoylcarnitine levels. bevital.no The mass spectrometer is typically operated in a multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated palmitoylcarnitine molecule) is selected and fragmented, and a resulting product ion is monitored for detection. bevital.no

These LC-MS/MS methods are robust enough for the analysis of large numbers of samples, with validated techniques showing good precision and the ability to quantify palmitoylcarnitine down to nanomolar concentrations (as low as 0.35 nmol L⁻¹). nih.gov Furthermore, high-precision LC/ESI-ion-trap tandem mass spectrometry (LC/ESI-itMS2) has been evaluated for its ability to perform isotopic analysis of [13C]palmitoylcarnitine, demonstrating a linear isotopic response and high precision, which is crucial for metabolic tracer studies. nih.gov This high precision has enabled the detection of very small but significant differences in palmitoylcarnitine enrichment between different muscle tissues in rats. nih.gov

Some LC-MS methods may involve a derivatization step to overcome analytical challenges, such as the partial hydrolysis of acylcarnitines during sample preparation or the presence of isobaric compounds that can interfere with the analysis. nih.gov For instance, derivatizing acylcarnitines with pentafluorophenacyl trifluoromethanesulfonate (B1224126) allows for their separation by HPLC before detection by an ion trap mass spectrometer, improving accuracy. nih.gov

Table 1: Overview of LC-MS Based Approaches for Palmitoylcarnitine Quantification

| Method | Key Features | Sample Types | Noteworthy Findings | Citations |

|---|---|---|---|---|

| LC-ESI-MS/MS with HILIC | Fast and reliable quantification using weak acid extraction and hydrophilic interaction chromatography. Validated with isotopic dilution. | Cultured Cells (PC-12), Isolated Mitochondria | Allows analysis of low concentration levels (down to 0.35 nmol L⁻¹ for palmitoylcarnitine) with good precision. | nih.gov |

| LC/MS/MS with HILIC | Relies on a HILIC column to retain highly polar compounds. Uses deuterated analogues for quantitation. | Plasma | Successfully used to analyze over 500 plasma samples to assess changes in β-oxidation in response to PPAR agents. | bevital.no |

| LC/ESI-itMS2 | High-precision isotopic analysis of [13C]palmitoylcarnitine. | Rat Skeletal Muscle | Demonstrated an isotopic lower detection limit of ≤0.1 Molar Percent Excess (MPE), enabling detection of small differences in enrichment between tissues. | nih.gov |

| HPLC-Ion Trap MS with Derivatization | Involves derivatization with pentafluorophenacyl trifluoromethanesulfonate to distinguish isomers and avoid false positives. | Plasma, Urine, Skeletal Muscle | Achieved a mean recovery of 107.2% for palmitoylcarnitine added to skeletal muscle. | nih.gov |

| LC-MS/MS for Underivatized Acylcarnitines | Rapid, 9-minute analysis for 25 underivatized acylcarnitines, including isobaric compounds. | Plasma | Provides chromatographic separation of key isobars essential for differential diagnosis of metabolic disorders. | restek.com |

Gas chromatography-mass spectrometry (GC-MS) represents an alternative, though sometimes less common, method for the quantitative profiling of acylcarnitines. nih.gov A stable isotope dilution GC-chemical ionization-MS (GC-CI-MS) method has been developed for this purpose. nih.gov

The typical workflow involves a more extensive sample preparation compared to some LC-MS methods. This includes a solid-phase cation exchange extraction to isolate the acylcarnitines from the biological matrix, such as plasma. nih.gov A crucial step in GC-MS analysis of non-volatile compounds like palmitoylcarnitine is chemical derivatization to make them volatile enough for gas chromatography. nih.govnih.gov In one established method, the isolated acylcarnitines are transformed into acyloxylactones before analysis. nih.gov Using isobutane (B21531) as a reactant gas for positive chemical ionization, the method allows for selective and sensitive detection of C2-C18 acylcarnitines in the sub-nanomolar range. nih.gov Despite its utility, GC-MS for isotopic analysis can have inherent shortcomings, including lower isotopic precision and the mandatory need for chemical derivatization, which has led to the broader use of LC-MS systems in many metabolic investigations. nih.gov

In metabolic studies, NMR can quantify over 130 biomarkers, particularly those related to blood lipid particles, including lipoprotein subclasses, their lipid composition, fatty acids, and amino acids. nih.gov This allows researchers to observe large-scale metabolic shifts associated with conditions where palmitoylcarnitine levels might be altered. For example, NMR has been used to study the associations between adiposity and a wide array of metabolic biomarkers in large human cohorts, revealing alterations in very-low-density lipoprotein (VLDL) particles and branched-chain amino acids. nih.gov The technique requires minimal sample preparation and is highly reproducible, making it suitable for high-throughput screening in large-scale epidemiological studies. researchgate.net By combining metabolic profiling via NMR with targeted analysis of specific molecules like palmitoylcarnitine, researchers can gain a more holistic understanding of metabolic dysregulation. researchgate.net

In Vitro Model Systems for Studying Palmitoylcarnitine

To investigate the specific cellular and molecular effects of palmitoylcarnitine, researchers utilize various in vitro (in the lab) model systems. These controlled environments allow for detailed examination of the compound's mechanisms of action.

Cell culture models are indispensable tools for studying the biological activities of palmitoylcarnitine. A variety of immortalized cell lines and primary cells have been employed to explore its role in diverse biological contexts.

For instance, studies have used colorectal adenocarcinoma cell lines (HT29, HCT 116) and a non-transformed colon cell line (CCD 841) to investigate how palmitoylcarnitine induces apoptosis and oxidative stress. nih.gov Research showed that colorectal cancer cells were more sensitive to palmitoylcarnitine-induced cell death, which was associated with increased hydrogen peroxide (H₂O₂) emission and a lower glutathione (B108866) buffering capacity compared to non-transformed cells. nih.gov In another study, the Caco-2 colon carcinoma cell line was used as a model of the intestinal epithelium to show that palmitoylcarnitine can reversibly loosen tight junctions, thereby enhancing the transport of hydrophilic molecules across the cell monolayer. nih.gov

In the context of neuroscience, the human neuroblastoma SH-SY5Y cell line serves as an in vitro model for neurodegenerative diseases. nih.gov Research using these cells has demonstrated that palmitoylcarnitine can induce mitochondrial dysfunction and tau phosphorylation, which are key pathological features of Alzheimer's disease. nih.gov Other models include PC-12 cells, which have been used to study changes in palmitoylcarnitine concentration following the overexpression of the enzyme Carnitine Palmitoyltransferase 1a (CPT1a). nih.gov

Table 2: Examples of Cell Culture Models in Palmitoylcarnitine Research

| Cell Line / Model | Cell Type | Research Focus | Key Findings | Citations |

|---|---|---|---|---|

| HT29, HCT 116 | Human Colorectal Adenocarcinoma | Apoptosis, Oxidative Stress | Palmitoylcarnitine decreases cancer cell survival by depleting glutathione and increasing H₂O₂ emission. | nih.gov |

| CCD 841 | Non-transformed Human Colon Cells | Comparative Cytotoxicity | Less sensitive to palmitoylcarnitine-induced cell death compared to colorectal cancer cells. | nih.gov |

| Caco-2 | Human Colon Carcinoma | Intestinal Permeability | Induces rapid and reversible loosening of tight junctions, increasing paracellular transport. | nih.gov |

| SH-SY5Y | Human Neuroblastoma | Neurodegeneration | Induces mitochondrial dysfunction, calcium overload, and tau hyperphosphorylation. | nih.gov |

| PC-12 | Rat Pheochromocytoma | CPT1a Enzyme Activity | Used to quantify changes in palmitoylcarnitine concentration following CPT1a overexpression. | nih.gov |

| Fetal Mouse Liver Cells | Primary Cells | Erythropoiesis (Red Blood Cell Production) | Used to examine the effects of palmitoyl-L-carnitine on red blood cell development. | nih.gov |

Given that palmitoylcarnitine's primary biological role is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, preparations of isolated mitochondria are a critical in vitro model. wikipedia.org The inner mitochondrial membrane is impermeable to long-chain acyl-CoAs, necessitating their conversion to acylcarnitines like palmitoylcarnitine for transport into the mitochondrial matrix. wikipedia.org

By isolating mitochondria from cells or tissues, researchers can directly study the processes involving palmitoylcarnitine without the complexity of other cellular activities. These preparations allow for the direct measurement of the activity of enzymes central to this process, such as Carnitine Palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane and Carnitine Palmitoyltransferase 2 (CPT2) on the inner membrane. nih.govwikipedia.org For example, LC-MS/MS methods have been used to measure CPT1 activity in mitochondria isolated from transfected cells, showing results comparable to traditional radiometric assays but with higher sensitivity. nih.gov Studying isolated mitochondria is also key to understanding how palmitoylcarnitine influences mitochondrial function, including effects on the electron transport chain, ATP production, and the generation of reactive oxygen species. nih.govnih.gov

In Vivo Animal Models for Investigating Palmitoylcarnitine Metabolism

In vivo animal models are indispensable for elucidating the complex pathways of palmitoylcarnitine metabolism and its physiological and pathological roles. These models allow for the systematic investigation of genetic, dietary, and pharmacological factors that influence palmitoylcarnitine homeostasis in a whole-organism context.

Genetically Modified Animal Models (e.g., knockout, transgenic)

The advent of genetic engineering has enabled the creation of sophisticated animal models to dissect the function of specific enzymes and transporters involved in palmitoylcarnitine metabolism. Knockout and transgenic models, primarily in mice, have been instrumental in revealing the consequences of disrupted fatty acid oxidation and subsequent accumulation of palmitoylcarnitine.

A primary target for genetic modification is the carnitine palmitoyltransferase (CPT) system, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. wikipedia.org The system consists of CPT1, located on the outer mitochondrial membrane, which converts long-chain acyl-CoAs to acylcarnitines like palmitoylcarnitine, and CPT2, on the inner mitochondrial membrane, which reverses this process inside the mitochondrial matrix. nih.govtaylorandfrancis.com

Carnitine Palmitoyltransferase 2 (CPT2) Knockout Models: Researchers have developed models with a specific deletion of CPT2 in skeletal muscle (Cpt2Sk−/− mice) to study the effects of long-chain acylcarnitine accumulation. nih.gov Despite a ~22-fold increase in long-chain acylcarnitines, including palmitoylcarnitine, these mice were surprisingly protected from high-fat diet-induced obesity and insulin (B600854) resistance. nih.gov The Cpt2Sk−/− mice did not accumulate excess triacylglycerols or ceramides (B1148491) in their muscle tissue and showed improved glucose tolerance. nih.gov In contrast, a mouse model with CPT2 deficiency in both heart and muscle (Cpt2M−/−) develops severe cardiac hypertrophy. nih.gov These findings suggest that the metabolic consequences of palmitoylcarnitine accumulation are tissue-specific and complex, challenging the simple notion that its buildup is universally lipotoxic.

Carnitine-Acylcarnitine Translocase (CACT) Knockout Models: The carnitine-acylcarnitine translocase (CACT), also known as SLC25A20, is responsible for transporting acylcarnitines across the inner mitochondrial membrane. Conventional and mesenchymal-specific knockout of the gene for CACT (Cact) in mice leads to elevated levels of C16-acylcarnitine (palmitoylcarnitine). nih.gov These models have revealed a role for palmitoylcarnitine in developmental processes, as its accumulation in Cact knockout mice was shown to promote the proliferation of pulmonary mesenchymal cells, impacting lung development. nih.gov

Carnitine Palmitoyltransferase 1 (CPT1) Knockdown Models: Genetic downregulation of CPT1 has been investigated in the context of neurodegenerative diseases. In the SOD1 G93A mouse model of amyotrophic lateral sclerosis (ALS), genetically reducing CPT1 activity was found to ameliorate disease symptoms, inflammation, and mitochondrial dysfunction. nih.gov This suggests that limiting the entry of fatty acids into the mitochondria, and thus potentially reducing the formation of palmitoylcarnitine and subsequent metabolic stress, could be beneficial in certain pathological states. nih.gov

Table 1: Research Findings from Genetically Modified Animal Models

| Genetic Modification | Animal Model | Key Research Findings Related to Palmitoylcarnitine | Reference |

|---|---|---|---|

| Muscle-specific CPT2 Knockout (Cpt2Sk−/−) | Mouse | Led to a ~22-fold accumulation of long-chain acylcarnitines in muscle. Protected against high-fat diet-induced obesity and insulin resistance. Did not lead to accumulation of muscle triacylglycerols or ceramides. | nih.gov |

| Heart and Muscle CPT2 Knockout (Cpt2M−/−) | Mouse | Results in severe cardiac hypertrophy. | nih.gov |

| Carnitine-Acylcarnitine Translocase (Cact) Knockout | Mouse | Caused elevated levels of C16-acylcarnitine (palmitoylcarnitine). This accumulation was linked to the proliferation of pulmonary mesenchymal cells, affecting lung development. | nih.gov |

| CPT1 Genetic Downregulation | Mouse (SOD1 G93A model of ALS) | Ameliorated disease symptoms, inflammation, and mitochondrial dysfunction. | nih.gov |

Dietary and Pharmacological Intervention Models

Complementing genetic models, dietary and pharmacological interventions in animals are crucial for understanding how external factors modulate palmitoylcarnitine metabolism and its downstream effects. These models involve manipulating the diet to alter fatty acid availability or administering compounds that inhibit key enzymes in fatty acid oxidation.

Dietary Interventions: High-fat diets are commonly used to induce metabolic stress and study conditions like obesity and insulin resistance. In the SOD1 G93A mouse model of ALS, a high-fat diet was shown to upregulate CPT1 activity and lead to a more aggressive disease progression, contrasting with the protective effects of CPT1 downregulation. nih.gov Studies in Wistar rats have also used various isocaloric 10% fat diets with different fatty acid compositions (e.g., coconut fat, olive oil, mackerel oil) to investigate metabolic signaling. nih.gov These dietary manipulations can profoundly alter the substrate flux through the CPT system, thereby influencing the levels of palmitoylcarnitine and other acylcarnitines.

Pharmacological Interventions: Specific inhibitors of the CPT system are powerful tools for acutely modulating palmitoylcarnitine metabolism.

Etomoxir (B15894): This compound is an irreversible inhibitor of CPT1. nih.gov Administration of etomoxir to Wistar rats was used to examine the role of metabolic signals in ventricular myosin expression. nih.gov In the ALS mouse model, pharmacological inhibition of CPT1 with etomoxir resulted in the amelioration of disease symptoms, mirroring the results seen with genetic downregulation. nih.gov

Perhexiline: Another pharmacological agent known to inhibit CPT1 and CPT2. nih.gov

Meldonium: This drug competitively inhibits the carnitine shuttle protein SLC22A5, leading to reduced transport and metabolism of long-chain fatty acids in the mitochondria. wikipedia.org This shifts energy metabolism from fatty acid oxidation toward glycolysis. wikipedia.org

Direct Administration of Palmitoylcarnitine: To directly test the effects of elevated levels of the compound, researchers have administered palmitoylcarnitine to mice. Both single-dose and long-term administration were found to induce muscle-specific insulin resistance and glucose intolerance, suggesting that the accumulation of palmitoylcarnitine itself can directly impair insulin signaling pathways. researchgate.net

These intervention models demonstrate that both the supply of fatty acids and the activity of the CPT system are critical control points for regulating palmitoylcarnitine levels, which in turn can influence systemic glucose homeostasis and disease progression.

Table 2: Research Findings from Dietary and Pharmacological Intervention Models

| Intervention | Animal Model | Key Research Findings Related to Palmitoylcarnitine Metabolism | Reference |

|---|---|---|---|

| High-Fat Diet | Mouse (SOD1 G93A model of ALS) | Upregulated CPT1 activity and resulted in a more aggressive disease progression. | nih.gov |

| Etomoxir (CPT1 Inhibitor) | Mouse (SOD1 G93A model of ALS) | Downregulated CPT1 activity, leading to amelioration of disease symptoms, inflammation, and mitochondrial dysfunction. | nih.gov |

| Etomoxir (CPT1 Inhibitor) | Rat (Wistar) | Used to inhibit fatty acid utilization to study metabolic signals affecting ventricular myosin expression. | nih.gov |

| Direct Palmitoylcarnitine Administration | Mouse | Induced marked insulin insensitivity, decreased glucose uptake in muscles, and elevated blood glucose levels. Long-term administration induced hyperinsulinemia and glucose intolerance. | researchgate.net |

| Meldonium (Carnitine Shuttle Inhibitor) | General Animal Models | Competitively inhibits the carnitine shuttle, reducing the transport and metabolism of long-chain fatty acids and lowering the production of acylcarnitines. | wikipedia.org |

Compound Index

Future Directions and Emerging Research Avenues

Systems Biology Approaches to Palmitoylcarnitine Networks

Systems biology, with its holistic approach to understanding complex biological systems, is poised to unravel the intricate network of interactions involving palmitoylcarnitine. By integrating multi-omics data, researchers can move beyond a linear view of palmitoylcarnitine's function and explore its role within the broader context of cellular and organismal metabolism.

Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, are crucial for constructing comprehensive models of palmitoylcarnitine-related pathways. For instance, metabolomics analyses of a large number of packed red blood cell units have identified genetic polymorphisms in the carnitine transporter SLC22A16 that contribute to variations in carnitine levels at the end of storage. This finding suggests a genetic basis for the heterogeneity in red blood cell quality and hemolytic propensity, highlighting the importance of integrating genomic and metabolomic data.

Furthermore, spatially resolved metabolomics can shed light on the tissue-specific roles of palmitoylcarnitine and its metabolic network. Studies in cancer cachexia have revealed distinct metabolic alterations in the liver, skeletal muscle, and adipose tissue, with lipid metabolism being a highly interacting pathway across these organs. Such systems-level analyses are critical for understanding how palmitoylcarnitine contributes to the complex pathophysiology of multi-organ syndromes.

Advanced Imaging Techniques for In Situ Palmitoylcarnitine Dynamics

Visualizing the dynamic changes in palmitoylcarnitine concentration and localization within living cells and tissues is a significant challenge that, if overcome, could provide unprecedented insights into its function. Advanced imaging techniques are emerging as powerful tools to address this challenge.

Mass Spectrometry Imaging (MSI) has shown great promise in visualizing the spatial distribution of various metabolites, including palmitoylcarnitine, directly in tissue sections without the need for labeling. nih.gov For example, Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI has been used to map the distribution of palmitoylcarnitine in breast tumor models, revealing its heterogeneous localization, particularly in hypoxic regions. nih.gov This technique allows for the simultaneous detection and imaging of a wide range of carnitines, from short-chain to long-chain acylcarnitines, providing a detailed snapshot of carnitine metabolism within the complex tumor microenvironment. nih.gov

While powerful, MSI provides a static image. To capture the real-time dynamics of palmitoylcarnitine, the development of fluorescent probes is essential. Although specific probes for palmitoylcarnitine are still in early stages of development, the principles from existing fluorescent probes for other biomolecules, such as reactive oxygen species, can be applied. nih.gov The goal is to create probes that can passively diffuse across the cell membrane and exhibit a fluorescent signal upon specific interaction with palmitoylcarnitine, allowing for its visualization in living cells with high spatial and temporal resolution. nih.gov The development of such tools would be a significant breakthrough for studying the real-time dynamics of palmitoylcarnitine in various physiological and pathological processes.

Interactions of Palmitoylcarnitine with Microbiome-Derived Metabolites

The gut microbiome is increasingly recognized as a critical regulator of host metabolism, and its influence extends to carnitine and acylcarnitine metabolism. The interplay between palmitoylcarnitine and metabolites produced by the gut microbiota is a burgeoning field of research with implications for various aspects of health and disease.

Studies have shown that the gut microbiota can consume carnitine and acylcarnitines, thereby influencing their luminal concentrations. nih.gov In conditions like inflammatory bowel disease (IBD), dysbiosis of the gut microbiota is associated with increased fecal levels of acylcarnitines. nih.gov This suggests a complex relationship where the host's fatty acid oxidation intermediates can impact the composition and function of the gut microbiota, and vice versa.

Moreover, research has connected gut microbiota, acylcarnitine metabolites, and metabolic health. For example, a prospective cohort study found that the production of equol, a gut-derived metabolite of daidzein, was beneficially associated with obesity, and this association was mediated by the gut microbiome and a decreased production of fecal acylcarnitines, including palmitoylcarnitine. wikipedia.org This indicates that dietary components, through their metabolism by the gut microbiota, can influence host acylcarnitine profiles. Future investigations will likely focus on identifying the specific bacterial species and enzymatic pathways involved in the metabolism of palmitoylcarnitine and how microbiome-derived metabolites interact with host signaling pathways regulated by palmitoylcarnitine.

Identification of Novel Palmitoylcarnitine Binding Partners

While the interaction of palmitoylcarnitine with enzymes of the carnitine shuttle is well-characterized, the identification of novel binding partners is crucial for uncovering its potentially broader biological functions. Techniques from the field of proteomics are being leveraged to discover these new interactors.

Affinity-based proteomics is a powerful approach for identifying proteins that bind to a specific molecule of interest. nih.govnih.gov This can involve using a modified version of palmitoylcarnitine as bait to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry. nih.gov Such an approach could reveal novel receptors, transporters, or enzymes that are regulated by palmitoylcarnitine.

Recent research has already pointed towards unexpected binding partners. For instance, a study on lung development in mice with a deficiency in carnitine-acylcarnitine translocase (CACT) found that the resulting accumulation of palmitoylcarnitine led to an interaction with sterile alpha motif domain and histidine-aspartate domain-containing protein 1 (Samhd1) . nih.gov This interaction resulted in decreased Samhd1 protein abundance and enhanced cell proliferation, suggesting a novel signaling role for palmitoylcarnitine in regulating cell growth. nih.gov

It is also known that palmitoylcarnitine, due to its amphiphilic nature, can interact with cell membranes and is almost completely bound to serum albumin in the plasma. nih.gov Future studies employing advanced proteomic techniques will be instrumental in systematically identifying the full spectrum of palmitoylcarnitine binding partners in different cell types and tissues, which will undoubtedly expand our understanding of its physiological and pathological roles.

Elucidating Palmitoylcarnitine's Role in Inter-Organ Communication

The concept of inter-organ communication, or crosstalk, is fundamental to understanding systemic physiology and disease. Emerging evidence suggests that palmitoylcarnitine may act as a signaling molecule that mediates communication between different organs, thereby influencing whole-body energy homeostasis and metabolic health.